T-butyldimethylsilane

Catalog No.
S634036
CAS No.
29681-57-0
M.F
C6H15Si
M. Wt
115.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-butyldimethylsilane

CAS Number

29681-57-0

Product Name

T-butyldimethylsilane

Molecular Formula

C6H15Si

Molecular Weight

115.27 g/mol

InChI

InChI=1S/C6H15Si/c1-6(2,3)7(4)5/h1-5H3

InChI Key

ILMRJRBKQSSXGY-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)C

Synonyms

tBDMCS, tert-butyldimethylsilane

Canonical SMILES

CC(C)(C)[Si](C)C

Protecting Group Strategy

  • Protecting Groups: In organic synthesis, TBDMS serves as a protecting group. This means it can be temporarily attached to a functional group (like alcohols, phenols, or amines) to mask its reactivity during certain reactions while leaving other functionalities unaffected. This allows for targeted manipulation of the molecule and subsequent removal of the TBDMS group under specific conditions to reveal the original functional group.

Enhancing Analytical Techniques

  • Derivatization for Analysis: TBDMS is frequently employed in derivatization procedures, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. By attaching a TBDMS group to certain functional groups in a molecule, it improves their volatility and thermal stability, making them more amenable to separation and detection by GC-MS. This technique is particularly useful for analyzing small molecules like dipeptides and amino acids.

Material Science Applications

  • Superhydrophobic Materials: TBDMS finds application in material science for creating superhydrophobic surfaces. When attached to polymers like chitosan, TBDMS imparts water-repelling properties, making the material resistant to swelling and potentially useful for archaeological wood conservation.

Drug Discovery and Development

  • Improving Drug Properties: In drug discovery and development, TBDMS can be used to modify potential drug candidates to enhance their pharmacokinetic properties. Studies have shown that attaching a TBDMS group to specific sites in some drugs can improve their cytotoxicity (ability to kill cancer cells) against certain human tumor cell lines. However, it is important to note that this is an area of ongoing research, and further investigation is needed to fully understand the potential benefits and limitations of this approach.

t-Butyldimethylsilyl (TBDMS), also known as tert-butyldimethylsilyl, is a functional group derived from chlorotrimethylsilane [(CH3)3SiCl] with a bulky tert-butyl group [(CH3)3C] replacing one of the methyl groups. It is commonly abbreviated as TBDMSCl or TBSCl when referring to the chloride form, the most frequently used variant for chemical synthesis. TBDMS plays a crucial role in organic synthesis as a protecting group for alcohols and other functional groups [].


Molecular Structure Analysis

The TBDMS group consists of a central silicon (Si) atom bonded to a chlorine (Cl) atom, two methyl (CH3) groups, and a tert-butyl group [(CH3)3C]. The Si atom exhibits tetrahedral geometry with sp3 hybridization. The key features of the structure include:

  • Steric bulk: The tert-butyl group is significantly larger than a methyl group, providing steric hindrance that influences reactivity and protects the attached functional group [].
  • Si-O bond: The Si-O bond formed between TBDMS and an alcohol is relatively stable compared to a C-O bond in the parent alcohol. This stability allows the alcohol to be masked during reactions without being affected.

Chemical Reactions Analysis

Synthesis

(CH3)3SiCl + (CH3)3C -> (CH3)3C(CH3)2SiCl  (TBDMSCl)

Protecting group reactions

TBDMSCl reacts with alcohols (ROH) in the presence of a base (B) to form TBDMS ethers (ROSi(CH3)2(C(CH3)3)) and hydrochloric acid (HCl). This reaction protects the hydroxyl group (OH) from participating in subsequent reactions.

ROH + (CH3)3C(CH3)2SiCl + B -> ROSi(CH3)2(C(CH3)3) + HCl + BH+

Deprotection

The TBDMS group can be selectively removed under various conditions, most commonly by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in a polar solvent. This reaction regenerates the original alcohol.

ROSi(CH3)2(C(CH3)3) + TBAF -> ROH + (CH3)3C(CH3)2SiF + TBA+

Other reactions

TBDMS can also react with terminal alkynes (RC≡CH) to form silylated alkynes under specific conditions [].


Physical And Chemical Properties Analysis

  • Appearance: Colorless or white solid [].
  • Melting point: 60-63 °C [].
  • Boiling point: 125 °C (lit.) [].
  • Solubility: Soluble in many organic solvents like dichloromethane, THF, and DMF. Reacts with water and alcohols [].
  • Stability: Air and moisture sensitive [].
Rather than biological interactions. Research indicates that it can effectively protect sensitive functional groups from unwanted reactions during synthetic processes. Additionally, studies have shown its compatibility with various solvents and reagents, which enhances its utility in diverse synthetic pathways .

T-butyldimethylsilane can be synthesized through various methods:

  • Direct Silylation: The most common method involves reacting chlorosilanes with alcohols or other nucleophiles. For instance, the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of a base like imidazole facilitates the formation of silyl ethers .
  • Reduction of Silanes: Another method includes the reduction of appropriate silanes or silyl halides under controlled conditions to yield T-butyldimethylsilane .

T-butyldimethylsilane has several applications in organic chemistry:

  • Protecting Group: It is predominantly used as a protecting group for hydroxyl and amine functionalities during multi-step syntheses.
  • Synthesis of Complex Molecules: The compound aids in the synthesis of complex organic molecules by providing stability to reactive intermediates during various transformations .
  • Material Science: Its derivatives are explored in material science for applications such as coatings and sealants due to their favorable properties.

T-butyldimethylsilane shares similarities with other organosilicon compounds but exhibits unique characteristics that distinguish it:

Compound NameStructureUnique Features
Trimethylsilane(CH₃)₃SiLess sterically hindered; used for simpler silylation reactions.
Di-tert-butyl-dimethylsilane(C₄H₉)₂SiMore bulky; offers enhanced protection but can be less reactive.
Tetrahydropyranyloxy-silaneC₆H₁₄O₂SiOften used for similar protective purposes but has different reactivity profiles.

T-butyldimethylsilane's unique steric hindrance allows it to provide effective protection while maintaining reactivity under specific conditions, making it a preferred choice in many synthetic applications compared to less hindered silanes.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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